molecular formula C14H15N3O6 B11514830 Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate CAS No. 447413-38-9

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate

Cat. No.: B11514830
CAS No.: 447413-38-9
M. Wt: 321.28 g/mol
InChI Key: VAQHKNZUGNJRIG-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a complex organic compound featuring a triazolidinone ring, a phenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate typically involves multiple steps:

    Formation of the Triazolidinone Ring: This step often involves the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification of the intermediate product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and hydrolases. Its structural features make it a useful probe for understanding enzyme specificity and activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its triazolidinone ring is a known pharmacophore, and modifications to its structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]propanoate: Similar structure but with a propanoate ester group.

    Ethyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate: Similar structure but with an ethyl ester group.

    Methyl 2-[2-(2-ethoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is unique due to its specific combination of functional groups and the presence of the triazolidinone ring. This combination provides distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

447413-38-9

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate

InChI

InChI=1S/C14H15N3O6/c1-22-11(18)8-15-13(20)17(10-6-4-3-5-7-10)14(21)16(15)9-12(19)23-2/h3-7H,8-9H2,1-2H3

InChI Key

VAQHKNZUGNJRIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N(C(=O)N1CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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